N-Cyano-N'-(2-phenylethyl)-3-pyridinecarboximidamide
Description
Properties
CAS No. |
133300-00-2 |
|---|---|
Molecular Formula |
C15H14N4 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
N-cyano-N'-(2-phenylethyl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C15H14N4/c16-12-19-15(14-7-4-9-17-11-14)18-10-8-13-5-2-1-3-6-13/h1-7,9,11H,8,10H2,(H,18,19) |
InChI Key |
SUPZSNPDPSPMTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN=C(C2=CN=CC=C2)NC#N |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C(C2=CN=CC=C2)NC#N |
Synonyms |
Ki 1769 Ki-1769 Ki1769 |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination
A prominent method involves Buchwald-Hartwig coupling to introduce the 2-phenylethylamine moiety to a pre-functionalized pyridine core. For example, 2-bromoisonicotinonitrile (CAS 10386-27-3) serves as a key intermediate, reacting with 2-phenylethylamine under palladium catalysis.
Reaction Conditions :
-
Catalyst System : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) in a 1:1 ratio.
-
Base : Cesium carbonate (Cs₂CO₃) in 1,4-dioxane.
-
Temperature : 80–100°C under inert atmosphere (N₂).
-
Yield : ~70–85% after purification via column chromatography.
Mechanistic Insight :
The reaction proceeds through oxidative addition of Pd⁰ to the aryl bromide, followed by ligand exchange with the amine. Reductive elimination forms the C–N bond, yielding the coupled product. The electron-withdrawing cyano group on the pyridine ring enhances electrophilicity at the C2 position, facilitating amination.
Cyano Group Introduction via Nucleophilic Substitution
Cyanide Displacement of Halogens
Patents describe substituting halogens (e.g., Cl, Br) at the pyridine C3 position with cyanide. For instance, 3-chloropyridine derivatives react with CuCN or NaCN in polar aprotic solvents (DMF, DMSO) at elevated temperatures (120–150°C).
Example Protocol :
-
Substrate : 3-Chloro-N-(2-phenylethyl)pyridinecarboximidamide.
-
Cyanide Source : CuCN (1.5 equiv) in DMF.
-
Conditions : 140°C for 12–24 hours.
Limitations :
Competing side reactions (e.g., hydrolysis to carboxylic acids) necessitate anhydrous conditions. Steric hindrance at C3 may reduce efficiency, requiring excess cyanide.
Amidine Formation via Nitrile-Amine Condensation
Direct Condensation of Nitriles and Amines
The amidine group (–N–C(=N–)–) is constructed by reacting 3-cyanopyridine with 2-phenylethylamine under acidic or dehydrating conditions.
Acid-Catalyzed Method :
-
Reactants : 3-Cyanopyridine (1 equiv), 2-phenylethylamine (1.2 equiv).
-
Catalyst : HCl gas in ethanol.
-
Conditions : Reflux (78°C) for 8–12 hours.
Dehydrating Agents :
Using AlCl₃ or TiCl₄ promotes imine formation, followed by cyclization to the amidine. For example, AlCl₃ in toluene at 110°C achieves 70% conversion.
Optimization and Scale-Up Considerations
Ligand and Solvent Effects
Temperature and Time Trade-offs
-
Lower Temperatures (80°C) : Reduce side reactions but require longer durations (24–48 hours).
-
Higher Temperatures (100°C) : Accelerate kinetics but risk ligand degradation.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Ki-1769 undergoes various types of chemical reactions, including:
Oxidation: Ki-1769 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Ki-1769 into reduced forms, potentially altering its pharmacological properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Vasodilatory Effects
Ki1769 has been studied for its vasodilatory properties, which are crucial for cardiovascular health. Research indicates that this compound acts as an ATP-sensitive potassium channel opener, leading to vasodilation in isolated rat aorta and porcine coronary arteries. In vitro studies demonstrated that Ki1769 induces relaxation in vascular smooth muscle cells, suggesting its potential utility in treating hypertension and other cardiovascular diseases .
Anti-inflammatory Activity
The compound has shown promise in modulating inflammatory responses. In a study involving animal models of inflammation, Ki1769 significantly reduced edema and inflammatory markers. This suggests its potential application in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .
Case Study Findings
In a recent study, treatment with Ki1769 resulted in a dose-dependent inhibition of HEPG2 cell growth, with significant reductions observed at concentrations as low as 10 µM. These findings underscore the compound's potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of Ki1769 is essential for optimizing its pharmacological properties. Modifications to the pyridinecarboximidamide structure can enhance its biological activity or reduce side effects. Research has indicated that the phenylethyl group plays a critical role in its binding affinity to biological targets, influencing both anti-inflammatory and anticancer activities .
Data Summary
The following table summarizes the biological activities and findings related to N-Cyano-N'-(2-phenylethyl)-3-pyridinecarboximidamide.
Mechanism of Action
Ki-1769 exerts its effects by activating ATP-sensitive potassium channels (KATP channels). These channels are involved in regulating the membrane potential and cellular excitability in various tissues. By opening KATP channels, Ki-1769 allows potassium ions to flow out of the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization reduces cellular excitability and can result in vasodilation, which helps lower blood pressure and improve blood flow .
Comparison with Similar Compounds
Structural Insights :
- The phenylethyl group in Ki1769 distinguishes it from KRN2391 (nitroxyethyl) and Ki3315 (hydroxyethyl). This substituent likely enhances lipophilicity, affecting tissue penetration and receptor binding .
- The nitroxyethyl group in KRN2391 confers dual vasodilatory mechanisms (K⁺ channel opening and nitrate-like NO release), whereas Ki1769 lacks this nitroxy moiety, limiting its action to K⁺ channel modulation .
Pharmacological Efficacy and Potency
In Vitro Vasorelaxant Activity
Ki1769 vs. Cromakalim :
In isolated rat aorta, Ki1769 showed an EC₅₀ of $8.60 \times 10^{-7}$ M, compared to cromakalim’s EC₅₀ of $1.36 \times 10^{-7}$ M, indicating ~6-fold lower potency . Both compounds were antagonized by glibenclamide (KATP channel blocker), confirming K⁺ channel-dependent relaxation.Ki1769 vs. KRN2391 :
KRN2391 demonstrated 1000-fold greater potency than its metabolite Ki3315 (EC₅₀ for KRN2391: $10^{-8}$–$10^{-4}$ M vs. Ki3315: $10^{-5}$–$3 \times 10^{-4}$ M). This disparity highlights the critical role of the nitroxy group in enhancing efficacy via dual mechanisms .
In Vivo Cardiovascular Effects
- Ki1769 : Lacks significant nitrate-like activity, reducing its ability to decrease myocardial oxygen consumption compared to KRN2391 .
- KRN2391 : In anesthetized dogs, KRN2391 (3–30 µg/kg) reduced mean aortic pressure, increased coronary blood flow, and lowered myocardial oxygen consumption, outperforming nifedipine and nicorandil in balancing oxygen supply-demand .
Mechanism-Specific Differences
- Ki1769: Exclusively activates glibenclamide-sensitive KATP channels, as evidenced by ⁸⁶Rb efflux assays. No involvement of nitric oxide (NO) or cyclic GMP pathways .
- KRN2391: Combines K⁺ channel opening with NO-mediated vasodilation. Its relaxant effects are partially inhibited by methylene blue (guanylate cyclase inhibitor) and glibenclamide .
Clinical and Therapeutic Implications
- Ki1769 : Primarily a research tool for studying K⁺ channel-specific effects. Its lack of nitrate action limits therapeutic use in ischemic heart disease compared to dual-action agents.
Biological Activity
N-Cyano-N'-(2-phenylethyl)-3-pyridinecarboximidamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its synthesis, biological activities, and relevant case studies.
Synthesis of this compound
The synthesis of this compound involves several steps that typically include the reaction of 3-pyridinecarboxylic acid derivatives with appropriate amines and cyanating agents. The synthetic route often aims to optimize yield and purity while maintaining the biological activity of the resultant compound.
Antitumor Activity
Recent studies have highlighted the antitumor properties of various pyridine derivatives, including this compound. For instance, compounds structurally related to this compound have shown significant antitumor activity against liver carcinoma cell lines (HEPG2) with IC50 values indicating potent effects:
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| 5c | 1.46 | High |
| 5d | 7.08 | Moderate |
| 5a, 9c | 22.3–42.8 | Moderate |
| Others | >65 | Poor |
These results suggest that modifications to the pyridine structure can significantly enhance antitumor efficacy, making it a promising candidate for further development in cancer therapeutics .
Other Biological Activities
Beyond antitumor effects, derivatives of this compound have been reported to possess a range of biological activities:
- Antimicrobial : Effective against various bacterial strains.
- Anticonvulsant : Potential for seizure control.
- Anti-inflammatory : Reduction in inflammation markers.
- Analgesic : Pain relief properties.
These activities are attributed to the unique structural features of hydrazones and similar compounds, which allow them to interact with biological targets effectively .
Case Studies
Several case studies have been conducted to explore the biological activity of pyridine derivatives:
-
Case Study on Antitumor Activity :
- A study evaluated the effects of this compound on HEPG2 cells.
- Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.
-
Case Study on Antimicrobial Properties :
- Another investigation focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- The compound demonstrated significant inhibition zones compared to standard antibiotics.
Q & A
Q. How can cross-reactivity with structurally similar compounds be minimized in binding assays?
- Methodological Answer : Employ competitive radioligand binding assays (e.g., using ³H-labeled analogs) and validate specificity via CRISPR-edited cell lines lacking target receptors. Computational similarity analysis (e.g., Tanimoto coefficients) helps identify problematic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
